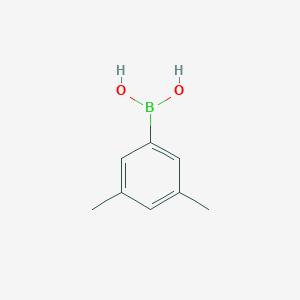
3,5-Dimethylphenylboronic acid
Overview
Description
3,5-Dimethylphenylboronic acid is a chemical compound with the molecular formula C8H11BO2 . It is a crystal in form and white in color .
Synthesis Analysis
The synthesis of 3,5-Dimethylphenylboronic acid involves the use of 3,5-dimethylphenylmagnesium bromide and trimethylborate . It can also be used as a reactant in the palladium-catalyzed Suzuki coupling reactions .Molecular Structure Analysis
The molecular structure of 3,5-Dimethylphenylboronic acid consists of carbon ©, hydrogen (H), and boron (B) atoms. The molecular weight of this compound is 149.98 .Chemical Reactions Analysis
3,5-Dimethylphenylboronic acid can be used as a reactant in the palladium-catalyzed Suzuki coupling reactions . It can also be used as a co-extractant in combination with modified Aliquat 336 for the extraction of xylose, glucose, and fructose from aqueous solutions .Physical And Chemical Properties Analysis
3,5-Dimethylphenylboronic acid is an off-white to light yellow crystalline powder . It has a density of 1.1±0.1 g/cm3, a boiling point of 312.7±52.0 °C at 760 mmHg, and a flash point of 142.9±30.7 °C .Scientific Research Applications
Suzuki Coupling Reactions
3,5-Dimethylphenylboronic acid (DMPBA) can be used as a reactant in the palladium-catalyzed Suzuki coupling reactions . The Suzuki reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds by coupling boronic acids with organic halides in the presence of a palladium catalyst.
Extraction of Sugars
DMPBA can act as a co-extractant in combination with modified Aliquat 336 for the extraction of xylose, glucose, and fructose from aqueous solutions . This application is particularly useful in the field of biochemistry and food science, where the extraction and separation of sugars are often required.
Preparation of Methyl Ester
DMPBA can be used as a reactant to prepare penultimate methyl ester . Methyl esters are commonly used in organic synthesis and can be used as precursors to a variety of other chemical compounds.
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3,5-dimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO2/c1-6-3-7(2)5-8(4-6)9(10)11/h3-5,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGHSJBYKIQHIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370240 | |
| Record name | 3,5-Dimethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethylphenylboronic acid | |
CAS RN |
172975-69-8 | |
| Record name | (3,5-Dimethylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172975-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3,5-Dimethylphenylboronic acid interact with sugars, and what are the downstream effects of this interaction?
A: 3,5-Dimethylphenylboronic acid interacts with sugars like xylose and glucose through the formation of reversible boronate ester bonds. [, ] This interaction is particularly favorable with cis-diols present in sugar molecules. The formation of these bonds allows the 3,5-Dimethylphenylboronic acid, when combined with a suitable co-extractant and organic diluent, to selectively extract sugars from aqueous solutions. [, ] This extraction process concentrates the sugars and can separate them from undesirable components like lignin, offering a method for purifying sugar streams. [, ]
Q2: What is the role of the co-extractant in the sugar extraction process using 3,5-Dimethylphenylboronic acid?
A: While 3,5-Dimethylphenylboronic acid binds to sugars, it requires a co-extractant like Aliquat 336 or its modified form to facilitate the transfer of the sugar-boronate complex into the organic phase. [, ] The co-extractant typically possesses a hydrophobic group and a positively charged group that can interact with the negatively charged boronate complex, enhancing its solubility in the organic diluent. [] For example, using modified Aliquat 336 allows for efficient sugar extraction over a wider pH range. []
Q3: Can you discuss the material compatibility of 3,5-Dimethylphenylboronic acid in the context of sugar extraction?
A: The research indicates that 3,5-Dimethylphenylboronic acid shows compatibility with organic diluents like Shellsol 2046 and Exxal 10. [] These diluents are essential for creating a separate phase that allows for the extraction of the sugar-boronate complex from the aqueous mixture. Additionally, the process employs hydrochloric acid for stripping the sugars from the loaded organic phase, demonstrating the acid stability of the extraction system. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

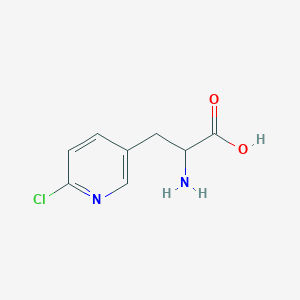

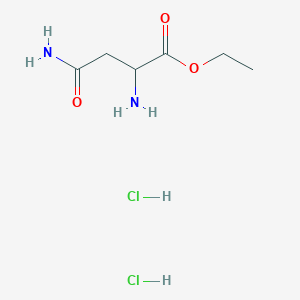
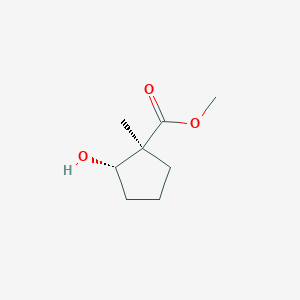

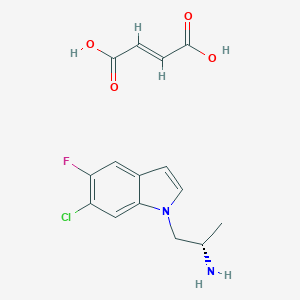
![[4-(Aminomethyl)phenyl]guanidine](/img/structure/B71168.png)
![[N-Methyl-N-(2-thienyl)thiocarbamoyl]acetic acid](/img/structure/B71171.png)
![4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one](/img/structure/B71173.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B71174.png)
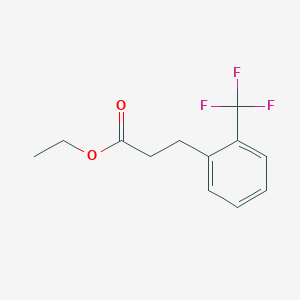
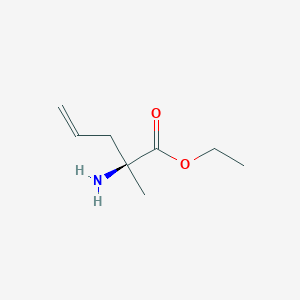
![N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester](/img/structure/B71183.png)
![2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol](/img/structure/B71184.png)